molecular formula C8H13ClO B3385595 2-Chloro-2-methylcycloheptan-1-one CAS No. 64639-30-1

2-Chloro-2-methylcycloheptan-1-one

Cat. No.: B3385595
CAS No.: 64639-30-1
M. Wt: 160.64 g/mol
InChI Key: SPFBCKDGVRTJPC-UHFFFAOYSA-N
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Description

2-Chloro-2-methylcycloheptan-1-one is a cyclic ketone featuring a seven-membered cycloheptane ring substituted with a chlorine atom and a methyl group at the 2-position. The chlorine substituent enhances electrophilicity at the α-carbon, enabling nucleophilic substitution or elimination reactions, while the methyl group influences steric and electronic properties.

Properties

IUPAC Name

2-chloro-2-methylcycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-8(9)6-4-2-3-5-7(8)10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFBCKDGVRTJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-methylcycloheptan-1-one typically involves the chlorination of 2-methylcycloheptan-1-one. One common method is the reaction of 2-methylcycloheptan-1-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows: [ \text{C}8\text{H}{14}\text{O} + \text{SOCl}_2 \rightarrow \text{C}8\text{H}{13}\text{ClO} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), resulting in the formation of corresponding hydroxyl or amino derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Oxidation: 2-Chloro-2-methylcycloheptanoic acid.

    Reduction: 2-Chloro-2-methylcycloheptanol.

    Substitution: 2-Hydroxy-2-methylcycloheptan-1-one or 2-Amino-2-methylcycloheptan-1-one.

Scientific Research Applications

2-Chloro-2-methylcycloheptan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as a building block for complex molecular structures.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methylcycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Chloromethyl)-2-methylcyclopentan-1-one (CAS 40792-02-7)

Structural Differences :

  • Ring Size: Cyclopentane (5-membered) vs. cycloheptane (7-membered).
  • Substituents : A chloromethyl (-CH₂Cl) and methyl group at the 2-position vs. a chlorine (-Cl) and methyl group in the target compound. The chloromethyl group may enhance steric hindrance and alter reaction pathways.

Physicochemical Properties :

  • Molecular Formula : C₇H₁₁ClO (vs. C₈H₁₃ClO for the target compound).
  • Molecular Weight : 146.62 g/mol (vs. ~160.64 g/mol for the target compound) .

Reactivity :

  • The chloromethyl group in 2-(chloromethyl)-2-methylcyclopentan-1-one may undergo elimination to form conjugated enones, whereas the chlorine in the target compound could favor nucleophilic substitution due to reduced steric hindrance.

2-Chloro-1-phenylethanone (CAS 532-27-4)

Structural Differences :

  • Aromatic vs. Aliphatic Ring: The acetophenone derivative features an aromatic phenyl group, while the target compound has an aliphatic cycloheptane ring. Aromatic rings stabilize adjacent electrophilic centers via resonance.
  • Substituent Position : Chlorine is at the α-carbon of the ketone in both compounds, but the methyl group in the target compound introduces additional steric effects.

Physicochemical Properties :

  • Molecular Formula : C₈H₇ClO (vs. C₈H₁₃ClO for the target compound).
  • Boiling/Melting Points : Aromatic ketones typically have higher melting points due to π-π stacking, whereas aliphatic ketones like the target compound may exhibit lower melting points .

Reactivity :

  • The α-chloro group in 2-chloro-1-phenylethanone is highly reactive in nucleophilic substitution (e.g., forming Grignard reagents or undergoing hydrolysis). The cycloheptane ring in the target compound may reduce conjugation effects, slowing such reactions.

2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one

Structural Differences :

  • Polyaromatic Structure : This compound contains two aromatic rings (phenyl and fluorophenyl), contrasting with the aliphatic cycloheptane ring of the target compound.
  • Substituent Diversity : A fluorine atom on the aromatic ring introduces electron-withdrawing effects, altering electronic properties compared to the methyl and chlorine substituents in the target compound.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2-Chloro-2-methylcycloheptan-1-one C₈H₁₃ClO ~160.64 Not Provided 7-membered ring, -Cl, -CH₃ at C2
2-(Chloromethyl)-2-methylcyclopentan-1-one C₇H₁₁ClO 146.62 40792-02-7 5-membered ring, -CH₂Cl, -CH₃ at C2
2-Chloro-1-phenylethanone C₈H₇ClO 154.60 532-27-4 Aromatic ring, α-Cl
2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one C₁₄H₁₀ClFO 260.68 Not Provided Dual aromatic rings, -Cl, -F substituents

Research Findings and Trends

  • Ring Size Effects : Smaller rings (e.g., cyclopentane) exhibit higher strain, increasing reactivity in substitution reactions compared to larger rings like cycloheptane .
  • Substituent Influence : Chloromethyl groups (as in 2-(chloromethyl)-2-methylcyclopentan-1-one) may promote elimination over substitution due to steric bulk, while isolated chlorine atoms (as in the target compound) favor nucleophilic attack .
  • Aromatic vs. Aliphatic Systems: Aromatic ketones (e.g., 2-chloro-1-phenylethanone) show enhanced stability and higher melting points due to resonance and stacking interactions, whereas aliphatic analogs may offer better solubility in nonpolar solvents .

Biological Activity

2-Chloro-2-methylcycloheptan-1-one (CAS Number: 64639-30-1) is a cyclic ketone with potential applications in synthetic organic chemistry and pharmacology. Its unique structure allows it to participate in various chemical reactions, which can lead to significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C_9H_13ClO and a molecular weight of 174.65 g/mol. The presence of the chlorine atom and the ketone functional group contributes to its reactivity and potential biological effects.

Biological Activity

The biological activity of this compound is primarily derived from its role as an intermediate in organic synthesis. However, recent studies have begun to explore its direct biological effects:

1. Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that certain derivatives showed DPPH radical scavenging activity with EC50 values ranging from 0.039 to 0.389 mM, suggesting potential applications in preventing oxidative stress-related diseases .

2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as tyrosinase, which plays a critical role in melanin production. A derivative related to this compound was found to have an IC50 value of 25.29 μM, indicating potent inhibitory activity against tyrosinase . This suggests potential applications in skin-whitening products and treatments for hyperpigmentation.

3. Antimicrobial Activity
Preliminary studies have shown that compounds similar to this compound possess antimicrobial properties against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies

Several case studies have explored the biological implications of compounds derived from or related to this compound:

Case Study 1: Antioxidant Efficacy
A study assessed the antioxidant efficacy of various derivatives, including those based on this compound, using DPPH radical scavenging assays. The results indicated that certain derivatives significantly reduced DPPH absorbance, confirming their potential as natural antioxidants .

Case Study 2: Tyrosinase Inhibition
In another investigation, a series of compounds were synthesized based on the structure of this compound and evaluated for tyrosinase inhibition. The most potent compound exhibited competitive inhibition characteristics, suggesting that it could serve as a lead compound for developing new skin-lightening agents .

Table 1: Antioxidant Activity of Derivatives

Compound IDDPPH (%)EC50 (mM)
6a77.150.032 ± 0.01
6b71.420.012 ± 0.06
6i42.640.185 ± 0.13
Quercetin74.330.0089

Table 2: Tyrosinase Inhibition Data

Compound IDInhibition (%) ± SEMIC50 (μM)
6i49.63 ± 12.6325.29
Kojic Acid16.68

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-methylcycloheptan-1-one
Reactant of Route 2
2-Chloro-2-methylcycloheptan-1-one

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